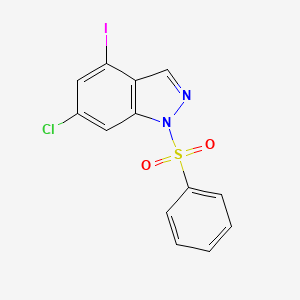
1-(benzenesulfonyl)-6-chloro-4-iodoindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzenesulfonyl)-6-chloro-4-iodoindazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have been studied for their diverse biological activities and potential therapeutic applications. The presence of chloro, iodo, and phenylsulfonyl groups in this compound suggests it may have unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-6-chloro-4-iodoindazole typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chloro and iodo groups to the indazole core.
Sulfonylation: Attachment of the phenylsulfonyl group.
For example, starting from a suitable indazole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Iodination might be performed using iodine or an iodine source in the presence of an oxidizing agent. Sulfonylation can be carried out using phenylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(benzenesulfonyl)-6-chloro-4-iodoindazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodo group can participate in coupling reactions like Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-indazole derivative, while coupling reactions could introduce various aryl or alkynyl groups.
Wissenschaftliche Forschungsanwendungen
1-(benzenesulfonyl)-6-chloro-4-iodoindazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-6-chloro-4-iodoindazole would depend on its specific biological or chemical target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or chemical modification. Detailed studies would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-1H-indazole
- 6-iodo-1H-indazole
- 1-(phenylsulfonyl)-1H-indazole
Uniqueness
The combination of chloro, iodo, and phenylsulfonyl groups in 1-(benzenesulfonyl)-6-chloro-4-iodoindazole makes it unique compared to other indazole derivatives
Eigenschaften
Molekularformel |
C13H8ClIN2O2S |
|---|---|
Molekulargewicht |
418.64 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-6-chloro-4-iodoindazole |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-9-6-12(15)11-8-16-17(13(11)7-9)20(18,19)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
LDSYTQIQMLICMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC(=C3)Cl)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














